
2-(4-乙基苯基)-7,8-二甲基喹啉-4-羰基氯
描述
Synthesis Analysis
The synthesis of similar compounds often involves reactions of aryl halides with various reagents2. For instance, the Grignard reaction, which involves the reaction of an alkyl halide with magnesium metal in anhydrous ether, is commonly used to prepare phenyl-magnesium bromide3. However, the exact synthesis method for “2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride” is not specified in the available literature.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography4. However, the specific molecular structure of “2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride” is not provided in the available literature.
Chemical Reactions Analysis
The chemical reactions involving similar compounds often include nucleophilic aromatic substitution reactions5. For instance, the Suzuki–Miyaura coupling reaction, which involves the reaction of organoboranes with aryl halides, is commonly used2. However, the specific chemical reactions involving “2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride” are not detailed in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques7. However, the specific physical and chemical properties of “2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride” are not provided in the available literature.
科学研究应用
-
Azo Dye Derivatives Incorporating Heterocyclic Scaffolds
- Application : Azo dye derivatives incorporating heterocyclic scaffolds have been synthesized as potential scaffolds in the pharmaceutical sector . They have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
- Methods : The synthesis of these derivatives involves the incorporation of the heterocyclic moiety into the azo dye scaffold, which has improved the bioactive properties of the target derivatives .
- Results : The azo dyes dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine (103) and 4-(benzothiazol-2-ylazo)-3-phenyl-2 H-isoxazol-5-one (104) exhibited significant anti-inflammation activity against MMP-2 and MMP-9 .
-
- Application : Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS). They pose a significant threat to the health and lives of their users .
- Methods : Various online databases such as PubMed, Google Scholar, and databases of government agencies including those involved in early warning systems, were used in search of reports on the identification of newly emerging synthetic cathinones .
- Results : 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 were identified .
-
- Application : “2-(4-Ethylphenyl)quinoline-4-carbonyl chloride” is a product used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .
- Methods : The methods of application or experimental procedures would depend on the specific research context .
- Results : The outcomes obtained would also depend on the specific research context .
-
(E)-2-(4-ethylphenyl)ethene-1-sulfonyl chloride
- Application : “(E)-2-(4-ethylphenyl)ethene-1-sulfonyl chloride” is a chemical compound that can be used in various chemical synthesis processes .
- Methods : The methods of application or experimental procedures would depend on the specific synthesis process .
- Results : The outcomes obtained would also depend on the specific synthesis process .
-
2-(4-Ethylphenyl)quinoline-4-carbonyl chloride in Proteomics Research
- Application : “2-(4-Ethylphenyl)quinoline-4-carbonyl chloride” is a product used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .
- Methods : The methods of application or experimental procedures would depend on the specific research context .
- Results : The outcomes obtained would also depend on the specific research context .
-
(E)-2-(4-Ethylphenyl)ethene-1-sulfonyl chloride in Chemical Synthesis
- Application : “(E)-2-(4-Ethylphenyl)ethene-1-sulfonyl chloride” is a chemical compound that can be used in various chemical synthesis processes .
- Methods : The methods of application or experimental procedures would depend on the specific synthesis process .
- Results : The outcomes obtained would also depend on the specific synthesis process .
安全和危害
The safety and hazards associated with a compound can be determined from its Safety Data Sheet (SDS)89. However, the specific SDS for “2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride” is not available in the literature.
未来方向
Future research could focus on elucidating the synthesis, structure, reactions, mechanism of action, properties, safety, and potential applications of "2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride"101112. However, specific future directions for this compound are not detailed in the available literature.
Please note that this analysis is based on the limited information available and may not fully represent the characteristics of “2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride”. Further research is needed to provide a more comprehensive understanding of this compound.
属性
IUPAC Name |
2-(4-ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-4-14-6-8-15(9-7-14)18-11-17(20(21)23)16-10-5-12(2)13(3)19(16)22-18/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDXJEWRLSKTOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







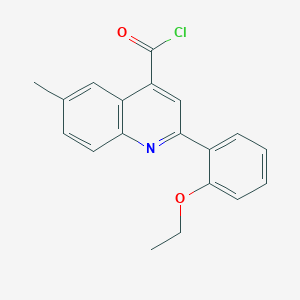
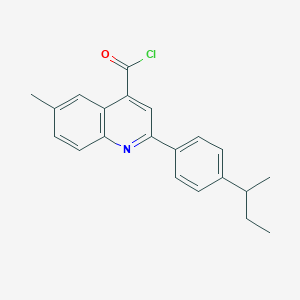
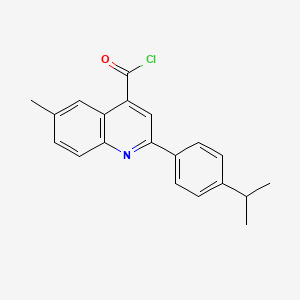


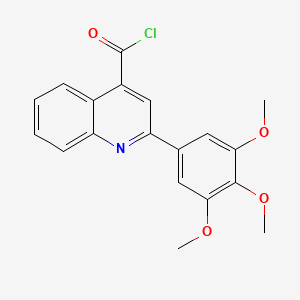
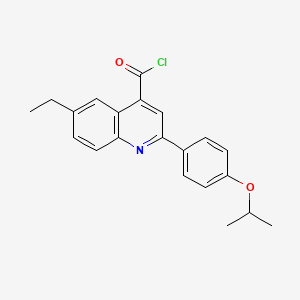


![Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate](/img/structure/B1393890.png)